molecular formula C11H12O3S B1585642 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid CAS No. 7028-67-3

4-[4-(Methylthio)phenyl]-4-oxobutanoic acid

Cat. No. B1585642
CAS RN: 7028-67-3
M. Wt: 224.28 g/mol
InChI Key: BFZJEFYDHMQRGJ-UHFFFAOYSA-N
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Description

4-[4-(Methylthio)phenyl]-4-oxobutanoic acid is a chemical compound with the empirical formula C11H12O3S . Its molecular weight is 224.28 .


Molecular Structure Analysis

The molecular structure of 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid can be represented by the SMILES string O=C(O)CCC(C1=CC=C(SC)C=C1)=O . This indicates that the compound contains a carboxylic acid group (-COOH) and a methylthio group (-SCH3) attached to a phenyl ring.

Scientific Research Applications

Apoptosis Induction

4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the methionine salvage pathway, exhibits the ability to inhibit the growth of various human cell lines. This inhibition is achieved through apoptosis induction and a reduction in ornithine decarboxylase (ODC) activity. MTOB's effects are not simply due to ODC inhibition, as it induces apoptosis through mechanisms that are independent of caspase 3/7 activation and p53 presence (Tang, Kadariya, Murphy, & Kruger, 2006).

Cell Apoptosis in Lymphoid Cells

Methional, derived from 4-methylthio-2-oxobutanoic acid, serves as a cellular mediator of apoptosis in BAF3 lymphoid cells. This process involves DNA double-strand breaks, increased DNA fragmentation, and is specific to the simultaneous presence of the methylthio group (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).

Role in Ethylene Biosynthesis

4-Methylthio-2-oxobutanoate has been identified as a potential intermediate in the biosynthesis of ethylene from methionine in various microorganisms, including bacteria and fungi. This compound's presence suggests its significant role in methionine metabolism (Billington, Golding, & Primrose, 1979).

Antiproliferative Properties

The synthesis and evaluation of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives highlight their potential as antiproliferative agents. These compounds, with their structure related to 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid, exhibit properties that could inhibit DNA gyrase-ATPase activity, pointing towards their use in cancer therapy (Yurttaş, Evren, & Özkay, 2022).

Spectroscopic and Structural Studies

Studies on compounds like 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid have been conducted, focusing on their vibrational, structural, electronic, and optical properties. Such research aids in understanding the molecular characteristics and potential applications of these compounds in various fields, including material science and pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

properties

IUPAC Name

4-(4-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZJEFYDHMQRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366315
Record name 4-[4-(methylthio)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Methylthio)phenyl]-4-oxobutanoic acid

CAS RN

7028-67-3
Record name 4-[4-(methylthio)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7028-67-3
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Synthesis routes and methods I

Procedure details

In a 500 ml flask with a ground neck, 0.17 mol of succinic anhydride is added to a solution of 0.17 mol of thioanisole in 140 ml of tetrachloroethane. The mixture is cooled with the aid of an ice bath, and 0.34 mol of aluminium chloride is added in small portions. The mixture is then heated at 60° C. for 3 hours. The reaction mixture is then cooled, poured into ice-cold water and acidified with 3M HCl solution. The precipitate formed is filtered off under suction, washed with cyclohexane and recrystallised.
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Succinic anhydride (17 g, 170 mmol) is added to a solution of thioanisole (20 ml, 170 mmol) in 140 ml of tetrachloroethane and the reaction mixture is then brought to 0° C. Aluminium trichloride (45.43 g, 341 mmol) is added in portions and the reaction mixture is then heated at 60° C. for 3.00 hours. After cooling and hydrolysis in the presence of ice-cold water (500 ml) and concentrated hydrochloric acid (50 ml), the white precipitate formed is filtered off, rinsed with water and recrystallised from ethyl acetate to yield the desired acid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
45.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(Methylthio)phenyl]-4-oxobutanoic acid
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Citations

For This Compound
1
Citations
J Lee, JN Coronado, N Cho, J Lim, BM Hosford… - Nature …, 2022 - nature.com
The ribosome is a macromolecular machine that catalyzes the sequence-defined polymerization of L-α-amino acids into polypeptides. The catalysis of peptide bond formation between …
Number of citations: 6 www.nature.com

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